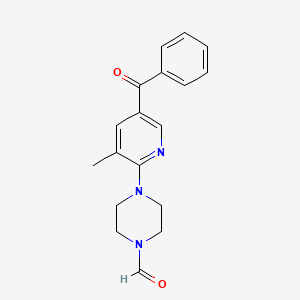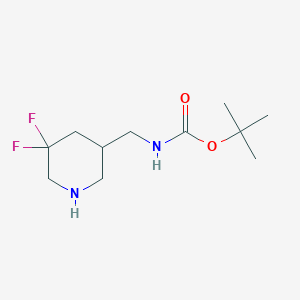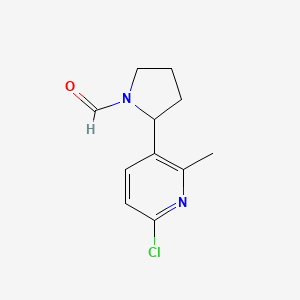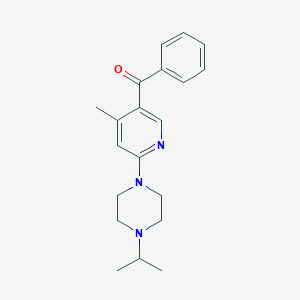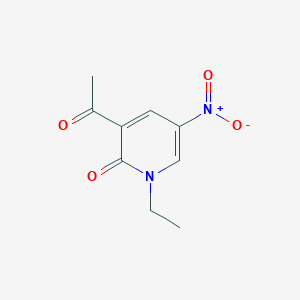
3-Acetyl-1-ethyl-5-nitropyridin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Acetyl-1-ethyl-5-nitropyridin-2(1H)-one is an organic compound that belongs to the pyridine family. Pyridine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science. This compound features a nitro group, an acetyl group, and an ethyl group attached to the pyridine ring, which may impart unique chemical and physical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetyl-1-ethyl-5-nitropyridin-2(1H)-one can be achieved through various synthetic routes. One common method involves the nitration of 1-ethyl-2-pyridone followed by acetylation. The reaction conditions typically include:
Nitration: Using a mixture of concentrated nitric acid and sulfuric acid at low temperatures.
Acetylation: Using acetic anhydride or acetyl chloride in the presence of a base such as pyridine or triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated systems might be employed to ensure consistent production.
Análisis De Reacciones Químicas
Types of Reactions
3-Acetyl-1-ethyl-5-nitropyridin-2(1H)-one can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: The ethyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.
Substitution: Nucleophiles such as amines, alcohols, or thiols.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products Formed
Reduction: 3-Acetyl-1-ethyl-5-aminopyridin-2(1H)-one.
Substitution: Various substituted pyridones depending on the nucleophile used.
Oxidation: 3-Acetyl-1-carboxy-5-nitropyridin-2(1H)-one.
Aplicaciones Científicas De Investigación
3-Acetyl-1-ethyl-5-nitropyridin-2(1H)-one may have applications in various fields:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Possible applications in drug development, particularly if it exhibits biological activity.
Industry: Use in the production of materials with specific properties, such as polymers or dyes.
Mecanismo De Acción
The mechanism of action of 3-Acetyl-1-ethyl-5-nitropyridin-2(1H)-one would depend on its specific interactions with molecular targets. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The nitro group could be involved in redox reactions, while the acetyl group might participate in acetylation reactions.
Comparación Con Compuestos Similares
Similar Compounds
3-Acetyl-1-methyl-5-nitropyridin-2(1H)-one: Similar structure but with a methyl group instead of an ethyl group.
3-Acetyl-1-ethyl-4-nitropyridin-2(1H)-one: Nitro group in a different position on the pyridine ring.
3-Acetyl-1-ethyl-5-nitropyridin-4(1H)-one: Different position of the acetyl group.
Uniqueness
3-Acetyl-1-ethyl-5-nitropyridin-2(1H)-one is unique due to the specific arrangement of its functional groups, which can influence its reactivity and interactions with other molecules
Propiedades
Fórmula molecular |
C9H10N2O4 |
|---|---|
Peso molecular |
210.19 g/mol |
Nombre IUPAC |
3-acetyl-1-ethyl-5-nitropyridin-2-one |
InChI |
InChI=1S/C9H10N2O4/c1-3-10-5-7(11(14)15)4-8(6(2)12)9(10)13/h4-5H,3H2,1-2H3 |
Clave InChI |
HYZQRKWBALHQHI-UHFFFAOYSA-N |
SMILES canónico |
CCN1C=C(C=C(C1=O)C(=O)C)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-(2-Methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperidine-4-carboxylic acid](/img/structure/B11798187.png)


